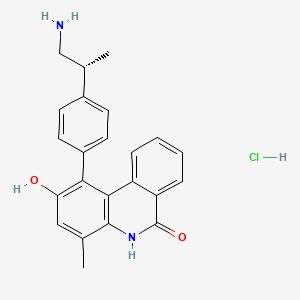
(R)-1-(4-(1-Aminopropan-2-yl)phenyl)-2-hydroxy-4-methylphenanthridin-6(5H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-(1-Aminopropan-2-yl)phenyl)-2-hydroxy-4-methylphenanthridin-6(5H)-one hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a phenyl group, a hydroxy group, and a phenanthridinone core. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(1-Aminopropan-2-yl)phenyl)-2-hydroxy-4-methylphenanthridin-6(5H)-one hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenanthridin-6(5H)-one and 4-(1-aminopropan-2-yl)phenylboronic acid.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to link the phenylboronic acid to the phenanthridinone core.
Resolution: The chiral center is resolved using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The phenanthridinone core can be reduced to form a dihydrophenanthridinone derivative.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydrophenanthridinone derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and materials for enhanced properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays and imaging.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Employed in the production of pharmaceutical compounds.
作用机制
The mechanism of action of ®-1-(4-(1-Aminopropan-2-yl)phenyl)-2-hydroxy-4-methylphenanthridin-6(5H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
(S)-1-(4-(1-Aminopropan-2-yl)phenyl)-2-hydroxy-4-methylphenanthridin-6(5H)-one hydrochloride: The enantiomer of the compound with different biological activity.
1-(4-(1-Aminopropan-2-yl)phenyl)-2-hydroxyphenanthridin-6(5H)-one hydrochloride: Lacks the methyl group, leading to different chemical properties.
1-(4-(1-Aminopropan-2-yl)phenyl)-2-hydroxy-4-methylphenanthridin-6(5H)-one: The free base form without the hydrochloride salt.
Uniqueness
The presence of the ®-configuration and the hydrochloride salt form makes ®-1-(4-(1-Aminopropan-2-yl)phenyl)-2-hydroxy-4-methylphenanthridin-6(5H)-one hydrochloride unique in terms of its solubility, stability, and biological activity compared to its similar compounds.
属性
分子式 |
C23H23ClN2O2 |
|---|---|
分子量 |
394.9 g/mol |
IUPAC 名称 |
1-[4-[(2R)-1-aminopropan-2-yl]phenyl]-2-hydroxy-4-methyl-5H-phenanthridin-6-one;hydrochloride |
InChI |
InChI=1S/C23H22N2O2.ClH/c1-13-11-19(26)20(16-9-7-15(8-10-16)14(2)12-24)21-17-5-3-4-6-18(17)23(27)25-22(13)21;/h3-11,14,26H,12,24H2,1-2H3,(H,25,27);1H/t14-;/m0./s1 |
InChI 键 |
YZYCGODEQAXOET-UQKRIMTDSA-N |
手性 SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=CC=CC=C32)C4=CC=C(C=C4)[C@@H](C)CN)O.Cl |
规范 SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=CC=CC=C32)C4=CC=C(C=C4)C(C)CN)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


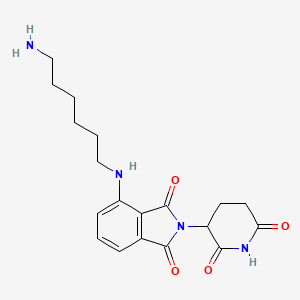
![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-(2-hydroxy-3-methoxypropyl)-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B11933596.png)
![3-[(3S,10S,13S,14S,17S)-3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11933605.png)
![(E)-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B11933613.png)

![1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea](/img/structure/B11933626.png)
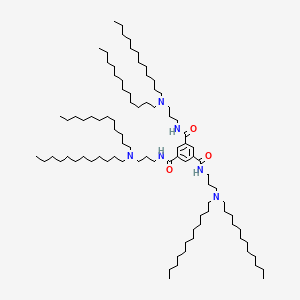
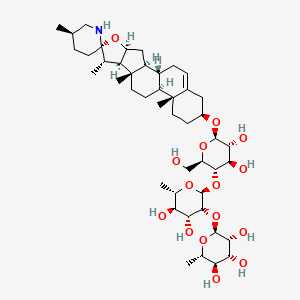



![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)
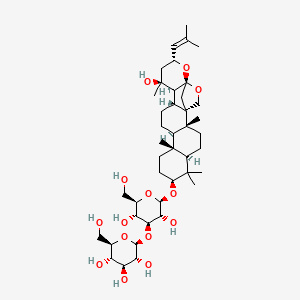
![calcium;(4R,6S,8S,10E,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B11933659.png)
